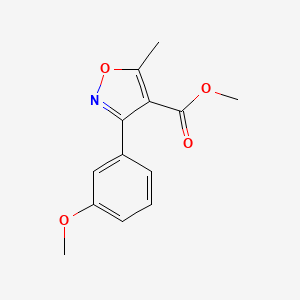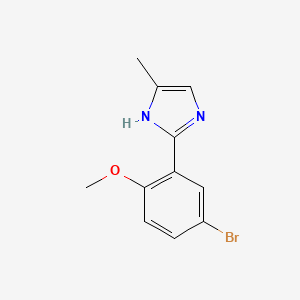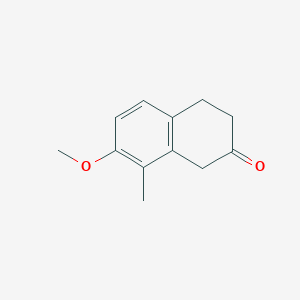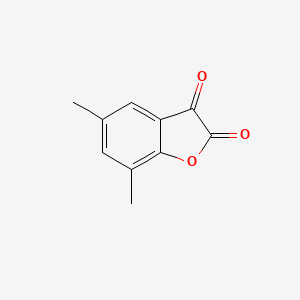
6-Methyl-5-(3-pyridyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(3-pyridyl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group and a pyridyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned aza-Diels-Alder reaction, followed by purification processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-(3-pyridyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines .
Scientific Research Applications
6-Methyl-5-(3-pyridyl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and molecular recognition.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This interaction is facilitated by the compound’s unique structural features, such as its hydrogen-bonding capacity and π-π stacking interactions .
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar structure but without the methyl and pyridyl substitutions.
Pyridazinone: A derivative with a keto group, exhibiting different pharmacological properties.
Uniqueness: 6-Methyl-5-(3-pyridyl)pyridazin-3-amine is unique due to its specific substitutions, which confer distinct physicochemical properties and biological activities. These features make it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methyl-5-pyridin-3-ylpyridazin-3-amine |
InChI |
InChI=1S/C10H10N4/c1-7-9(5-10(11)14-13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,14) |
InChI Key |
AZBHWXZRNNGXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B13686239.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)

![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)



![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)




![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)
![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
